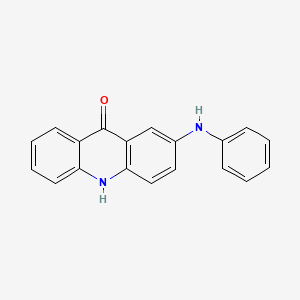
2-(Phenylamino)acridin-9(10H)-one
Cat. No. B8756474
M. Wt: 286.3 g/mol
InChI Key: USTNFRALPDIXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04286998
Procedure details


A mixture of 70 g of 5,6,7,8-tetrahydro-2-anilinoacridone and 700 ml of Dowtherm® A was brought to reflux in a 2-liter resin kettle, in a nitrogen atmosphere. A stainless steel mesh basket containing 14.5 g of 0.5% palladium on 1/8 inch alumina pellets was lowered into the reaction mixture. The mixture was refluxed for 18 hours. The basket was removed from the reaction mixture, which was then allowed to cool. The precipitated product was collected on a filter and washed with four 350 ml aliquots of methanol. Vacuum oven drying at 100° C. overnight gave 61.4 g (89%) of the product that was analyzed by microanalysis.
Name
5,6,7,8-tetrahydro-2-anilinoacridone
Quantity
70 g
Type
reactant
Reaction Step One


[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:8]1[CH:21]=[CH:20][C:19]2[NH:18][C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11](=[O:22])[C:10]=2[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Pd]>[NH:1]([C:8]1[CH:21]=[CH:20][C:19]2[NH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:22])[C:10]=2[CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
5,6,7,8-tetrahydro-2-anilinoacridone
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=2C(C=3CCCCC3NC2C=C1)=O
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Step Two
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
[Compound]
|
Name
|
resin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The basket was removed from the reaction mixture, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product was collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with four 350 ml aliquots of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Vacuum oven drying at 100° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3NC2C=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 61.4 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

